

Solubility Profile of 3-Bromopyridin-2-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **3-Bromopyridin-2-ol** (CAS No: 13466-43-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in published literature, this guide summarizes the available qualitative information and presents a comprehensive, standardized experimental protocol for the accurate determination of its solubility. This allows researchers to generate reliable and reproducible data tailored to their specific experimental conditions.

Physicochemical Properties of 3-Bromopyridin-2-ol

3-Bromopyridin-2-ol exists in tautomeric equilibrium with 3-bromo-2(1H)-pyridinone. This equilibrium can be influenced by the solvent environment. It is a white to off-white crystalline powder with a melting point in the range of 179-183°C.[1]

Solubility Data

A thorough review of scientific literature and chemical databases indicates that while specific quantitative solubility data for **3-Bromopyridin-2-ol** is not widely published, its qualitative solubility in several organic solvents is known. The compound's polarity, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atom), as well as a halogen, suggests its solubility will be favored in polar organic solvents.

Solvent	Molecular Formula	Qualitative Solubility
Methanol	CH ₃ OH	Soluble[1][2]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Soluble[1]
Ethanol	C ₂ H ₅ OH	Soluble
Chloroform	CHCl ₃	Soluble
Water	H ₂ O	Slightly Soluble[1][3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of **3-Bromopyridin-2-ol** in various organic solvents.

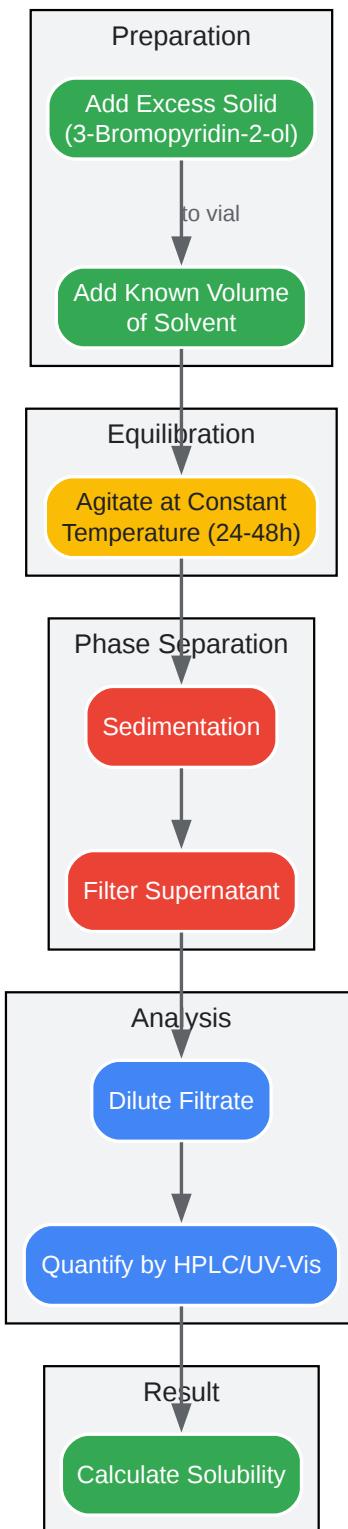
Objective: To determine the concentration of a saturated solution of **3-Bromopyridin-2-ol** in a given organic solvent at a constant temperature.

Materials:

- **3-Bromopyridin-2-ol** (solid, high purity)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Thermostatically controlled orbital shaker or incubator
- Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
- Volumetric flasks and pipettes
- Analytical balance

- A validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:


- Preparation of a Saturated Solution:
 - Add an excess amount of solid **3-Bromopyridin-2-ol** to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached and maintained.
 - Add a known volume of the desired organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically.
- Phase Separation:
 - After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
- Quantification:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

- Quantify the concentration of **3-Bromopyridin-2-ol** in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.
- Data Analysis and Reporting:
 - Calculate the solubility of **3-Bromopyridin-2-ol** in the solvent at the specified temperature, taking into account the dilution factor.
 - The experiment should be performed in triplicate to ensure the reliability of the results.
 - Report the solubility as a mean value with the standard deviation, in units such as mg/mL, g/100 mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of **3-Bromopyridin-2-ol** using the shake-flask method.

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Workflow for Shake-Flask Solubility Determination.

This comprehensive guide provides a foundation for understanding and determining the solubility of **3-Bromopyridin-2-ol** in organic solvents. The provided experimental protocol and workflow will enable researchers to generate crucial data for applications in drug discovery and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-hydroxypyridine - SRIRAMCHEM [sriramchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 3-Bromo-2-hydroxypyridine [chembk.com]
- To cite this document: BenchChem. [Solubility Profile of 3-Bromopyridin-2-ol in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031989#solubility-of-3-bromopyridin-2-ol-in-organic-solvents\]](https://www.benchchem.com/product/b031989#solubility-of-3-bromopyridin-2-ol-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com